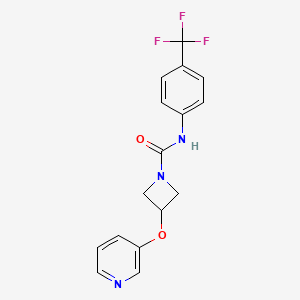![molecular formula C21H21N3O4 B2867851 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 941991-95-3](/img/structure/B2867851.png)
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide, also known as DMPOPA, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of pyridazinone derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Inotropic Activity
One study focused on the discovery and inotropic activity of dihydropyridazinone derivatives, which are related to the chemical structure of interest. The researchers discovered potent positive inotropes, such as 6 (N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide), and prepared several lactam analogues. These compounds showed significant oral activity and long-acting effects in dogs, highlighting their potential as cardiotonics (Robertson et al., 1986).
Antioxidant Capacity
Another study explored the enzymatic modification of 2,6-dimethoxyphenol, a compound related to the chemical structure , for the synthesis of dimers with high antioxidant capacity. The oxidation of 2,6-dimethoxyphenol led to the formation of a dimer with significantly higher antioxidant capacity than the substrate, demonstrating the potential application of such compounds as bioactive antioxidants (Adelakun et al., 2012).
Antifungal and Antimicrobial Agents
Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share a core structure with the compound of interest, identified them as broad-spectrum antifungal agents effective against Candida and Aspergillus species. This study indicates the potential of related compounds in developing new antifungal medications (Bardiot et al., 2015).
Antinociceptive Activity
Compounds related to the chemical structure of interest, specifically [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide derivatives, were synthesized and evaluated for their antinociceptive activity. The study found several of these compounds to be more potent than aspirin in a modified Koster's Test, highlighting their potential as pain management solutions (Doğruer et al., 2000).
Silylation and Heterocycle Formation
Investigations into the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes, which share similarities with the compound , have led to the formation of benzoxazasiloles and benzodioxazasilepines. These compounds exhibit interesting structural properties and potential applications in the development of new heterocyclic compounds (Lazareva et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Given the limited information available, future research could focus on elucidating the synthesis, mechanism of action, and potential applications of “2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide”. It would also be beneficial to investigate its physical and chemical properties, as well as any potential safety and hazard implications .
Eigenschaften
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-5-4-6-15(11-14)22-20(25)13-24-21(26)10-8-18(23-24)17-12-16(27-2)7-9-19(17)28-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTXJSAHXBPHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


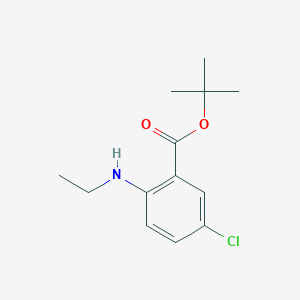
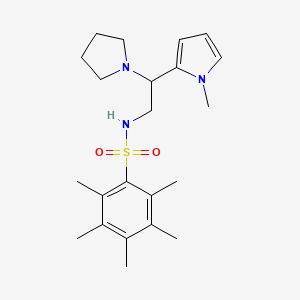
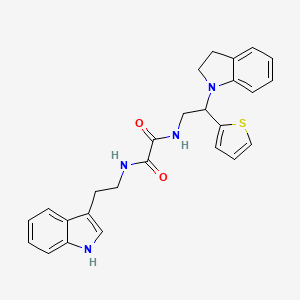
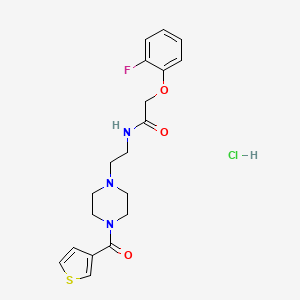
![N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2867778.png)
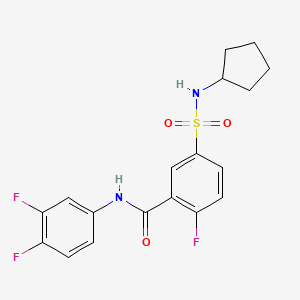

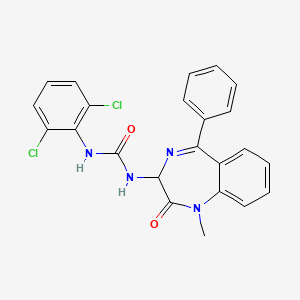
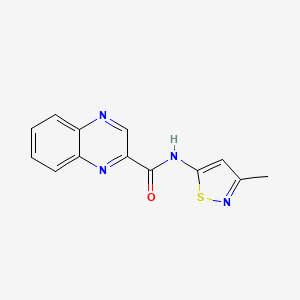
![Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate](/img/structure/B2867785.png)
![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2867789.png)
![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2867790.png)
